molecular formula C16H14BrNO5 B2998034 3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde CAS No. 345981-33-1

3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B2998034
CAS No.: 345981-33-1
M. Wt: 380.194
InChI Key: WAYBFKKUFWRQJX-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H14BrNO5. It is a brominated benzaldehyde derivative that features both ethoxy and nitrobenzyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Properties

IUPAC Name

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO5/c1-2-22-15-8-12(9-19)7-14(17)16(15)23-10-11-3-5-13(6-4-11)18(20)21/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYBFKKUFWRQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases as catalysts and may require controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is unique due to the presence of both the nitrobenzyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Biological Activity

3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is a brominated benzaldehyde derivative with significant potential in biological research. Its unique chemical structure, characterized by the presence of bromine, ethoxy, and nitrobenzyl groups, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrNO5. The compound features a benzaldehyde core with substituents that enhance its reactivity and biological interactions.

PropertyValue
Molecular Weight372.19 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
AppearanceYellow crystalline solid

The biological activity of this compound is primarily attributed to its functional groups:

  • Aldehyde Group : Capable of forming covalent bonds with nucleophilic sites in proteins, potentially altering their function.
  • Nitro Group : Can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Study: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent response, with IC50 values suggesting significant cytotoxicity at concentrations as low as 10 µM.

Cell LineIC50 (µM)
HeLa8.5
MCF-712.3

Structure-Activity Relationship (SAR)

The presence of both bromine and nitrobenzyl groups enhances the compound's reactivity and biological efficacy compared to related compounds lacking these functionalities. For instance, derivatives like 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde showed reduced activity due to the absence of the nitro group.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Table 2: Comparison with Similar Compounds

CompoundBiological Activity
3-Bromo-5-ethoxy-4-hydroxybenzaldehydeModerate antibacterial activity
3-Bromo-5-methoxybenzaldehydeLow anticancer potential
3-Bromo-5-nitrobenzaldehydeHigh cytotoxicity but less selective

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